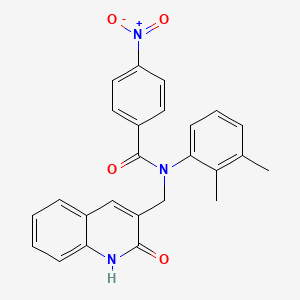![molecular formula C13H20N2O3S B7716648 3-[4-(2-Methylpropylsulfamoyl)phenyl]propanamide CAS No. 643002-81-7](/img/structure/B7716648.png)
3-[4-(2-Methylpropylsulfamoyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-Methylpropylsulfamoyl)phenyl]propanamide, also known as MPSP, is a synthetic compound that belongs to the class of sulfonamides. It is widely used in scientific research for its potential therapeutic applications.
Applications De Recherche Scientifique
3-[4-(2-Methylpropylsulfamoyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells. This compound has also been found to possess anti-inflammatory properties by reducing the production of inflammatory cytokines. Moreover, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The exact mechanism of action of 3-[4-(2-Methylpropylsulfamoyl)phenyl]propanamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. For instance, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of various genes involved in cancer, inflammation, and neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. For instance, it has been found to induce cell cycle arrest and apoptosis in cancer cells by activating certain signaling pathways. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which can prevent oxidative stress and inflammation. Moreover, this compound has been found to improve cognitive function and memory in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-[4-(2-Methylpropylsulfamoyl)phenyl]propanamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on 3-[4-(2-Methylpropylsulfamoyl)phenyl]propanamide. One of the potential areas of research is the development of more efficient and selective synthesis methods for this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as cardiovascular diseases and metabolic disorders. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets in different cell types and tissues.
Méthodes De Synthèse
The synthesis of 3-[4-(2-Methylpropylsulfamoyl)phenyl]propanamide involves the reaction of 4-aminobenzenesulfonamide with 3-(bromomethyl)propanoic acid in the presence of a base. The resulting product is then treated with isobutylamine to obtain this compound. The overall yield of the synthesis method is around 50%.
Propriétés
IUPAC Name |
3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-10(2)9-15-19(17,18)12-6-3-11(4-7-12)5-8-13(14)16/h3-4,6-7,10,15H,5,8-9H2,1-2H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYNRQIBRDJJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Ethyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7716574.png)
![methyl 4-((1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoate](/img/structure/B7716577.png)
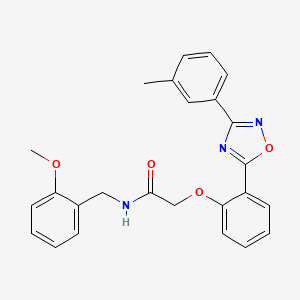
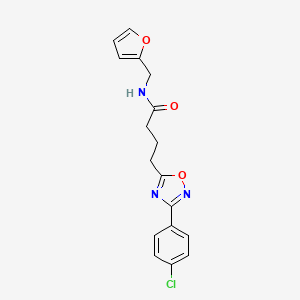

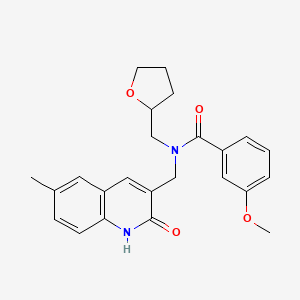
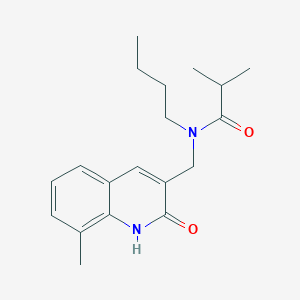
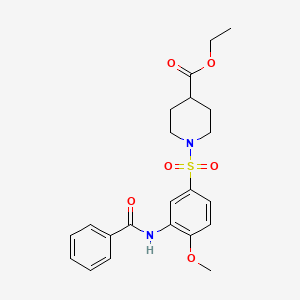
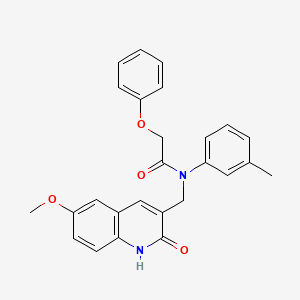

![3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716638.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7716650.png)
